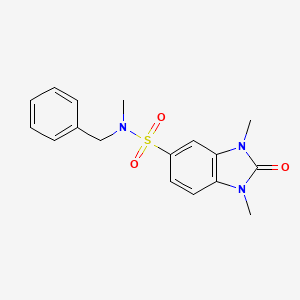

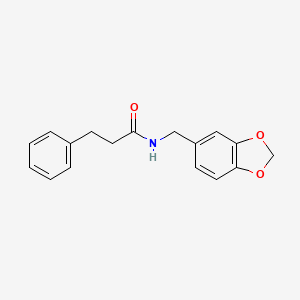

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex reactions highlighting the adaptability and reactivity of the thiourea and benzothiophene groups. A specific synthesis method involves the acylation reaction of trifluoroacetic anhydride with an amino precursor, demonstrating the compound's foundation in versatile chemical strategies (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied, revealing insights into their conformational dynamics. For instance, X-ray diffraction analysis shows that certain structures adopt a half-chair conformation, indicating the stability and planarity of the thiophene ring, which is critical for understanding the behavior of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea (Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving thiourea derivatives highlight the reactivity of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea molecule under various conditions. For instance, the cyclization of thioureas with a hydroxyl group at the β-position indicates a pathway to benzothiazole derivatives, demonstrating the compound's potential for creating diverse molecular structures (Iwakura & Kurita, 1970).

Physical Properties Analysis

The synthesis and analysis of related compounds provide insight into the physical properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea. For example, the preparation of thiourea derivatives highlights the impact of structural modifications on melting points, solubility, and stability, essential for understanding the physical behavior of the compound under study (Aydın, 2018).

Chemical Properties Analysis

The chemical properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea can be inferred from studies on similar compounds. Research involving cyano substituted benzothiadiazole derivatives, for example, sheds light on the electron affinity and potential reactivity of the compound, illustrating its utility in various chemical contexts (Casey et al., 2015).

Aplicaciones Científicas De Investigación

Anticancer Activity The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, related to the requested chemical structure, has shown significant anticancer activity across various assays and cell lines, with a focus on its potential for treating kidney cancer. This activity is noteworthy as the heterocycle has not demonstrated significant toxicity in animal studies, suggesting that a metabolite could be the active agent. The synthesis of primary metabolites of this compound is highlighted, indicating a potential pathway for developing effective anticancer agents (Nammalwar et al., 2010).

Antioxidant Activity in Toxicity Mitigation Research on benzothiazoles and thioureas, which are chemically related to the queried compound, indicates their capacity to inactivate reactive chemical species through antioxidant activity. This property is particularly relevant in mitigating the initial phase of acetaminophen-induced hepatotoxicity. The study demonstrates the potential of benzothiazole derivatives in enhancing reduced glutathione content and decreasing malondialdehyde levels, which are crucial factors in liver protection (Cabrera-Pérez et al., 2016).

Cytotoxicity and Bioevaluation Novel benzothiazole derivatives, including N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds show promising anti-tumor activity, particularly compound 2b, which contains a phenolic segment, suggesting a potential pathway for cancer treatment. The apoptosis assay supports the cytotoxic findings, providing a basis for the development of new therapeutics (Eshghi et al., 2019).

Bioactive Coatings for Anti-Biofilm Properties Innovative coatings based on PVP/Fe3O4 nanostructures and thiourea derivatives have shown potential in preventing microbial adherence and biofilm formation on medical surfaces. These coatings have been evaluated for their microbial adherence ability and cytotoxic effects on osteoblast cells, demonstrating a promising approach for developing anti-infective strategies in medical applications (Limban et al., 2014).

Propiedades

IUPAC Name |

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3S2/c17-10-5-7-11(8-6-10)19-16(21)20-15-13(9-18)12-3-1-2-4-14(12)22-15/h5-8H,1-4H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTKPZZATFKLRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=S)NC3=CC=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-(4-fluorophenyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)

![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)